2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate can yield differentially substituted regioisomeric oxazoles . Another method involves the use of microwave irradiation to facilitate the cyclization process, providing a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve consistent results. Additionally, the purification process may involve techniques such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of oxazole derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted oxazole compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while reduction reactions can produce amine derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine involves its interaction with specific molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine: This compound shares a similar structure but differs in the position of the methyl group.
2-Phenyl-5(4H)-oxazolone: Another oxazole derivative with different substituents, exhibiting distinct biological activities.
Uniqueness
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12N2O |
---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-10-7-4-2-3-6(9)8(7)11-5/h6H,2-4,9H2,1H3 |
Clave InChI |
IPOUPPLOLQSHLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.